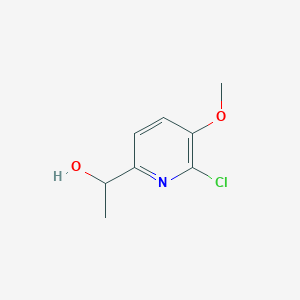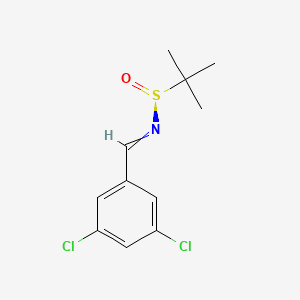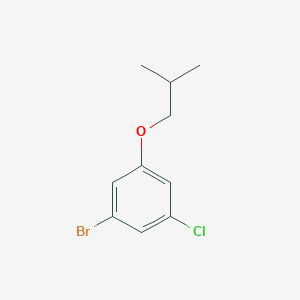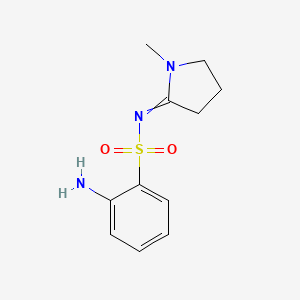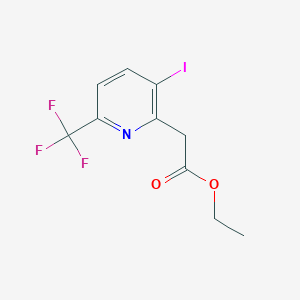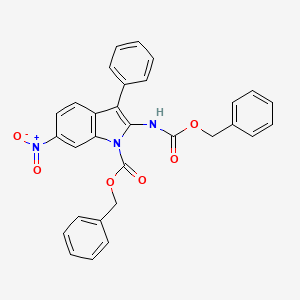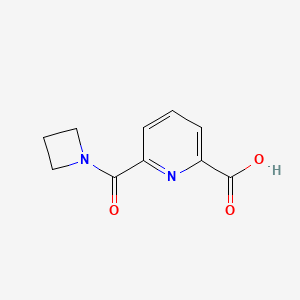
6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid
説明
“6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid” is a compound that consists of an azetidine ring and a pyridine ring. Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . Pyridinecarboxylic acid is a monocarboxylic derivative of pyridine .
Synthesis Analysis
Azetidine-2-carboxylic acid can be synthesized from the neurotransmitter GABA by α-bromination, followed by removal of hydrogen bromide from the intermediate γ-amino-α-bromobutyric acid and ring closure by treatment with a barium hydroxide solution . Acyl derivatives of aziridine-2-carboxylic acid have been synthesized and tested as PDIA1 inhibitors .Molecular Structure Analysis
Azetidines have a four-membered nitrogen-containing heterocycle that is an analogue of cyclobutane . The majority of the properties of azetidines are driven by the ring strain of approx. 25.4 kcal/mol . Pyridine is much like benzene in its π electron structure .Chemical Reactions Analysis
Aziridine-2-carboxylic acid derivatives have been shown to possess a surprisingly low toxicity. It was speculated that it is because under physiological pH aziridine-2-carboxamide selectively alkylates only thiol groups of cancer cell surface proteins .Physical And Chemical Properties Analysis
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .科学的研究の応用
Transport System Specificity in Escherichia coli
The compound is relevant in the study of the proline permease transport system in Escherichia coli. A research by Rowland and Tristram (1975) demonstrated the importance of the carbonyl portion of the carboxyl group at position 2 of the pyrrolidine ring and a secondary amine for uptake by the proline permease of Escherichia coli. The permease showed high affinity for azetidine-2-carboxylic acid and compounds with smaller ring structures than the pyrrolidine ring (Rowland & Tristram, 1975).
Synthesis of Azetidines and Pyrrolidines
Medjahdi et al. (2009) explored the stereospecific formation of pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines, which led to azetidine-2-carboxylic acids in high yields under varying reaction conditions. This highlights the compound's importance in chemical synthesis (Medjahdi et al., 2009).
Influence on Anodized Aluminum Coloring
Karagianni and Tsangaraki-Kaplanoglou (1996) found that L-azetidine-2-carboxylic acid, among other compounds, influenced the color uniformity and intensity in the electrolytic coloring of anodized aluminum. This suggests potential applications in materials science and engineering (Karagianni & Tsangaraki-Kaplanoglou, 1996).
Effects on Ion Transport in Barley Roots
Pitman et al. (1977) investigated azetidine 2-carboxylic acid's role in ion transport in barley roots. It was used as an analog of proline to understand the relationship between protein synthesis and ion transport. The study found that it inhibited the release of ions to the xylem and affected ion uptake in barley roots (Pitman et al., 1977).
Synthesis of Pyrrolidinones
Roberto and Alper (1989) demonstrated the synthesis of pyrrolidinones through the cobalt carbonyl catalyzed carbonylation of azetidines. This process showcases the compound's utility in organic synthesis, particularly in generating functionalized nitrogen heterocycles (Roberto & Alper, 1989).
Study of Proline Metabolism
Verbruggen, van Montagu, and Messens (1992) used azetidine-2-carboxylic acid in studies of proline metabolism and protein conformation, indicating its role in biochemistry and molecular biology (Verbruggen et al., 1992).
Inhibition of Nitrate Reductase Induction
Hewitt and Notton (1967) explored the effect of L-azetidine-2-carboxylic acid on nitrate reductase induction in plants, revealing insights into its biochemical impact on plant physiology and potentially agricultural applications (Hewitt & Notton, 1967).
将来の方向性
Recent advances in the chemistry and reactivity of azetidines have been reported. The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . This suggests that there is ongoing research into the potential applications of azetidines in various fields, including drug discovery, polymerization, and chiral templates .
特性
IUPAC Name |
6-(azetidine-1-carbonyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(12-5-2-6-12)7-3-1-4-8(11-7)10(14)15/h1,3-4H,2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHKISHVULSCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Azetidine-1-carbonyl)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



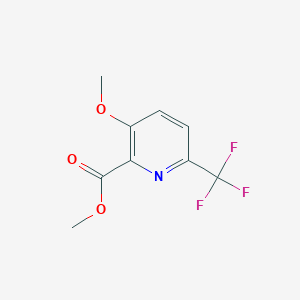
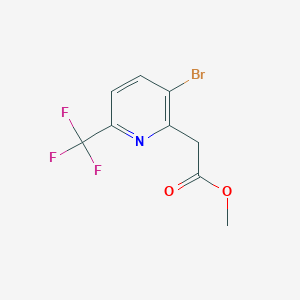
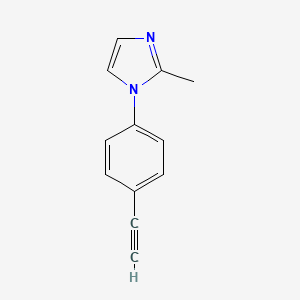
![(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol](/img/structure/B1412783.png)
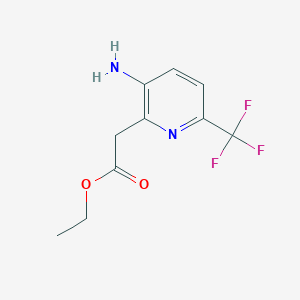
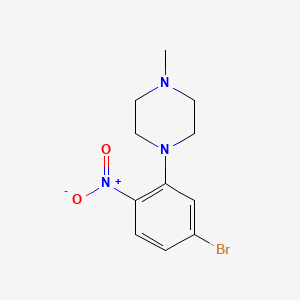
![2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1412788.png)
![4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1412790.png)
